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Compound of Interest

Compound Name: Isoxazole-3-carbonitrile

Cat. No.: B1322572

Anwendungs- und Protokollhinweise: Derivatisierung von Isoxazol-3-carbonitril fur die
medizinische Chemie

Einflihrung

Isoxazol-Derivate sind eine bedeutende Klasse von Heterozyklen in der medizinischen Chemie
und weisen ein breites Spektrum an biologischen Aktivitaten auf, darunter krebsbekampfende,
entzindungshemmende und antimikrobielle Eigenschaften.[1][2][3] Isoxazol-3-carbonitril ist ein
besonders vielseitiges Ausgangsmaterial, da seine Nitrilgruppe (-C=N) in verschiedene
wichtige funktionelle Gruppen umgewandelt werden kann. Diese Fahigkeit ermdglicht die
Synthese diverser Molekulbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen
(SAR) und zur Optimierung von Leitstrukturen in der Wirkstoffentwicklung.[4]

Diese Anwendungs- und Protokollhinweise beschreiben die wichtigsten
Derivatisierungsstrategien fur Isoxazol-3-carbonitril, einschliel3lich detaillierter experimenteller
Protokolle und biologischer Aktivitdtsdaten fur ausgewéhlte Derivate. Die Hauptpfade
konzentrieren sich auf die Umwandlung der Nitrilgruppe in Carboxamide, Carbonsauren und
Tetrazole, die als Bioisostere fungieren.

Wichtige Derivatisierungsstrategien

Die Nitrilgruppe des Isoxazol-3-carbonitrils dient als zentraler Ankntpfungspunkt fur die
Synthese einer Vielzahl von Derivaten. Die drei primaren strategischen Wege sind die
Hydrolyse zu Carboxamiden und Carbonsauren sowie die Cycloaddition zu Tetrazolen. Diese
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Umwandlungen erzeugen funktionelle Gruppen, die fur die Interaktion mit biologischen
Zielstrukturen entscheidend sind.

Ausgangsmaterial
[ Isoxazol-3-carbonitril ]
Partielle ollstéandige [3+2] Cyclgaddition
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Isoxazol-3-carboxamid Isoxazol-3-carbonsaure 5-(Isoxazol-3-yl)tetrazol

N-Alkylierung/ Amidkonplun edizinische Chemie
N-Arylierung ppiung Anwendung

Sekundére Derivate / Anwendungen

Bioisoster fiir Carbonsaure

N-substituierte Amide

Click to download full resolution via product page

Wichtige Derivatisierungswege fir Isoxazol-3-carbonitril.

Synthese von Isoxazol-3-carboxamiden durch partielle
Nitrilhydrolyse

Die Umwandlung von Nitrilen in Carboxamide ist eine grundlegende Reaktion in der
organischen Synthese. Isoxazol-3-carboxamide sind wichtige Zwischenprodukte und selbst
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potente biologisch aktive Molekule. Die partielle Hydrolyse kann unter sauren oder basischen
Bedingungen erfolgen.

Experimentelles Protokoll: Basenkatalysierte Hydrolyse

Dieses Protokoll beschreibt die partielle Hydrolyse von Isoxazol-3-carbonitril zu Isoxazol-3-
carboxamid unter Verwendung von Natriumhydroxid.

o Reaktionsaufbau: In einem 50-mL-Rundkolben werden 1,0 g Isoxazol-3-carbonitril in 20 mL
Ethanol geldst.

e Reagenzzugabe: Unter Ruhren werden langsam 10 mL einer 4 M wassrigen
Natriumhydroxid (NaOH)-L6sung zugegeben.

o Reaktionsdurchfiihrung: Die Mischung wird bei 50 °C flr 2-4 Stunden unter Ruckfluss erhitzt.
Der Reaktionsfortschritt wird mittels Dinnschichtchromatographie (DC) Uberwacht.

o Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur
abgekunhlt und mit 2 M Salzséaure (HCI) vorsichtig neutralisiert (pH = 7).

o Extraktion: Das Produkt wird dreimal mit je 25 mL Ethylacetat extrahiert.

e Reinigung: Die vereinigten organischen Phasen werden Uber wasserfreiem Magnesiumsulfat
(MgSO0a) getrocknet, filtriert und das Losungsmittel unter reduziertem Druck entfernt. Das
Rohprodukt wird durch Umkristallisation aus einem Ethanol/Wasser-Gemisch gereinigt, um
reines Isoxazol-3-carboxamid zu erhalten.

Synthese von Isoxazol-3-carbonsaure und nachfolgende
Amidkopplung

Die vollstandige Hydrolyse des Nitrils flhrt zur Isoxazol-3-carbonsaure, einem vielseitigen
Baustein fur die Synthese einer breiten Palette von N-substituierten Amiden durch
Amidkopplungsreaktionen.[5][6]

Experimentelles Protokoll: Synthese von N-substituierten Isoxazol-3-carboxamiden
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Allgemeiner Arbeitsablauf fir die Amidkopplung.

Aktivierung der Carbonsaure: In einem trockenen 100-mL-Rundkolben unter
Stickstoffatmosphare werden 1,0 Aquivalente Isoxazol-3-carbonsaure in wasserfreiem
Dichlormethan (DCM) oder Dimethylformamid (DMF) gelost.

Reagenzzugabe: Es werden 1,1 Aquivalente eines Kopplungsreagenzes (z. B. EDCI, HATU)
und 0,1 Aquivalente eines Katalysators wie 4-Dimethylaminopyridin (DMAP) hinzugefiigt.[7]
Die Mischung wird bei Raumtemperatur 30 Minuten lang geruhrt.

Aminzugabe: 1,2 Aquivalente des gewiinschten primaren oder sekundaren Amins und 1,5
Aquivalente einer nicht-nukleophilen Base (z. B. DIPEA) werden zugegeben.

Reaktionsdurchfuhrung: Die Reaktion wird bei Raumtemperatur tiber Nacht gerthrt und
mittels DC oder LC-MS verfolgt.

Aufarbeitung und Reinigung: Die Reaktionsmischung wird mit Wasser verdiinnt und mit DCM
extrahiert. Die organische Phase wird mit 1 M HCI, gesattigter Natriumbicarbonatlésung und
Kochsalzlésung gewaschen, Uber Na2SOa4 getrocknet und eingeengt. Das Produkt wird
mittels Saulenchromatographie gereinigt.[3]
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Synthese von 5-(Isoxazol-3-yl)tetrazol als Bioisoster

In der medizinischen Chemie wird die Tetrazolgruppe haufig als Bioisoster fir eine
Carbonsauregruppe verwendet.[9][10][11] Sie ahmt die sauren Eigenschaften und die
Fahigkeit zur Wasserstoffbriickenbindung der Carbonsaure nach, bietet aber oft eine
verbesserte metabolische Stabilitat und bessere pharmakokinetische Eigenschaften.[12][13]
Die Synthese erfolgt typischerweise durch eine [3+2]-Cycloadditionsreaktion zwischen dem
Nitril und einer Azidquelle.[14]

Experimentelles Protokoll: Synthese von 5-(Isoxazol-3-yl)tetrazol

 Reaktionsaufbau: In einem 100-mL-Rundkolben werden 1,0 Aquivalente Isoxazol-3-
carbonitril in 30 mL DMF geldst.

« Reagenzzugabe: Es werden 1,5 Aquivalente Natriumazid (NaNs) und 1,5 Aquivalente
Ammoniumchlorid (NH4Cl) zugegeben. Vorsicht: Azide sind potenziell explosiv und sollten
mit &ulRerster Sorgfalt gehandhabt werden.

o Reaktionsdurchfihrung: Die Mischung wird bei 100-120 °C fur 12-24 Stunden erhitzt. Der
Reaktionsfortschritt wird mittels DC tberwacht.

o Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekuhlt und in 100 mL
Eiswasser gegossen. Die wassrige Losung wird mit konzentrierter HCI auf pH 2-3
angesauert, um das Tetrazol auszufallen.

e Reinigung: Der feste Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und unter
Vakuum getrocknet.[14] Eine weitere Reinigung kann durch Umkristallisation aus einem
geeigneten Losungsmittel wie Ethanol erfolgen.

Anwendungen und biologische Aktivitat von
Derivaten

Die Derivatisierung von Isoxazol-3-carbonitril hat zur Entdeckung potenter Inhibitoren fir
verschiedene biologische Zielstrukturen gefuhrt. Insbesondere Isoxazol-3-carboxamid-Derivate
haben sich als wirksame Inhibitoren von Cyclooxygenase (COX)-Enzymen und der
mitochondrialen Permeabilitatsibergangspore (mtPTP) erwiesen.
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Fallstudie 1: Isoxazol-Carboxamide als COX-Inhibitoren

Cyclooxygenase-Enzyme (COX-1 und COX-2) sind wichtige Zielstrukturen fir
entziindungshemmende Medikamente. Selektive COX-2-Inhibitoren sind aufgrund ihres
verbesserten Magen-Darm-Sicherheitsprofils von besonderem Interesse. Es wurden
verschiedene Isoxazol-Carboxamid-Derivate synthetisiert und auf inre COX-hemmende

Aktivitat getestet.[15][16]

Tabelle 1: In-vitro-COX-Inhibitionsdaten fiir ausgewahlte Isoxazol-Derivate
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Selektivitat
R*-Gruppe R2-Gruppe .
. . COX-1 ICso COX-2 ICso sindex
Verbindung (am (am Amid-
. . (nM) (nM) (COX-
Phenylring)  Stickstoff)
1/COX-2)
3,4- 4-
Al13 ] 64 13 4,63
Dimethoxy Chlorphenyl
C6 4-Chlor 4-Fluorphenyl 33,95 uM 0,55 uM 61,73
6,7-
) Dimethoxy-
3,4-Bis(4-
3,4-
IXZ3 methoxyphen ) ] ] - 950
) dihydroisochi
Y nolin-2(1H)-
ylethyl
Daten aus
Referenzen[1
5][17][18].
ICso-Werte
geben die
Konzentration
an, die zur
50%igen
Hemmung
der
Enzymaktivita

t erforderlich

ist.

Die Daten zeigen, dass die Substitution am Amid-Stickstoff und am Phenylring des Isoxazols
die Aktivitat und Selektivitat der Verbindungen stark beeinflusst.[15] Verbindung A13 erwies
sich als der potenteste Inhibitor fur beide Enzyme, wahrend Verbindung C6 eine hohe
Selektivitat fur COX-2 aufwies.[17]
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Fallstudie 2: Isoxazol-Carboxamide als Inhibitoren der
mitochondrialen Permeabilitatsiibergangspore (mtPTP)

Die Offnung der mtPTP ist ein entscheidendes Ereignis beim Zelltod und wird mit
verschiedenen Pathologien in Verbindung gebracht, darunter neurodegenerative Erkrankungen
und Ischamie-Reperfusionsschaden.[19][20] Inhibitoren der mtPTP sind daher

vielversprechende therapeutische Kandidaten.

Trigger Mitochondriale Permeabilitdtsiibergangspore (mtPTP)
1 Ca2*-Uberladung Isoxazol-Derivat
t Oxidativer Stress (z.B. Verbindung 60)

Offnung der mtPTP

Zelluldre Kgnsequenzen

Mitochondriale Schwellung
& Dysfunktion

Zelltod
(Nekrose/Apoptose)

Click to download full resolution via product page

Signalweg der mtPTP-vermittelten Zellschadigung.
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Eine Reihe von Diarylisoxazol-3-carboxamiden wurde als potente Inhibitoren der mtPTP
identifiziert.[21] Diese Verbindungen verhindern die durch Kalziumiberladung induzierte
mitochondriale Schwellung.

Tabelle 2: Aktivitat von Isoxazol-Carboxamid-Inhibitoren gegen mtPTP

mtPTP-Hemmung ECso

Verbindung Struktur
(HM)
5-(3-Hydroxyphenyl)-N-(3,4,5-
Hit 1 trimethoxyphenyl)isoxazol-3- <0,39
carboxamid
N-(3-Chlor-2-methylphenyl)-5-
(4-fluor-3-
60 - (pM-Potenz)

hydroxyphenyl)isoxazol-3-

carboxamid

Daten aus Referenz[21]. ECso
ist die Konzentration, die 50 %
der maximalen Hemmung der
mitochondrialen Schwellung

bewirkt.

Die Optimierung der Leitstruktur Hit 1 fihrte zur Entdeckung von Verbindung 60, die eine
Wirksamkeit im pikomolaren Bereich aufwies und in einem Zebrafischmodell der kongenitalen
Muskeldystrophie wirksam war, was ihr therapeutisches Potenzial unterstreicht.

Fazit

Isoxazol-3-carbonitril ist ein wertvoller und vielseitiger Baustein fur die medizinische Chemie.
Die Fahigkeit, die Nitrilgruppe selektiv in Carboxamide, Carbonsauren oder Tetrazol-
Bioisostere umzuwandeln, bietet einen robusten Werkzeugkasten fir die Synthese und
Optimierung von Molekllen mit einem breiten Spektrum an pharmakologischen Aktivitaten. Die
hier vorgestellten Protokolle und Anwendungsbeispiele, wie die Entwicklung von COX- und
mtPTP-Inhibitoren, verdeutlichen das erhebliche Potenzial dieses Gerusts in der modernen
Wirkstoffforschung.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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